

Unveiling Rutamarin: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutamarin, a natural furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Rutamarin**, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. The document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further exploration of **Rutamarin**'s therapeutic potential.

Physical and Chemical Properties

Rutamarin is a bioactive compound primarily isolated from plants of the Rutaceae family, such as Ruta angustifolia and Ruta graveolens.[1][2] It is classified as a psoralen, a class of organic compounds characterized by a furan ring fused with a chromenone.[3]

Structural and Molecular Data



Property	Value	Source(s)
Molecular Formula	C21H24O5	[1][4][5][6]
Molecular Weight	356.41 g/mol	[1][4][5][6]
IUPAC Name	2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate	[4]
Canonical SMILES	CC(=O)OC(C) (C)C1CC2=C(O1)C=C3C(=C2) C=C(C(=O)O3)C(C)(C)C=C	[4]
InChI Key	AWMHMGFGCLBSAY- UHFFFAOYSA-N	[4]
CAS Number	14882-94-1	[1][4][5]

Physicochemical Characteristics

Property	Value	Source(s)
Physical Description	Solid powder	[1][5]
Melting Point	107-108 °C	[4][7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
logP (Octanol/Water)	4.4	[4]

Spectral Data



Spectral Data Type	Key Findings	Source(s)
Mass Spectrometry	HRESIMS: m/z 357.1718 [M+H]+ (calcd. for C ₂₁ H ₂₅ O ₅ , 357.1702)	[4]
¹ H-NMR	Spectra available in CD₃OD.	[4]
¹³ C-NMR	Spectra available in CD₃OD.	[4]
UV-Vis	λmax: 335 nm (in Methanol)	[4]

Biological Activities and Mechanisms of Action

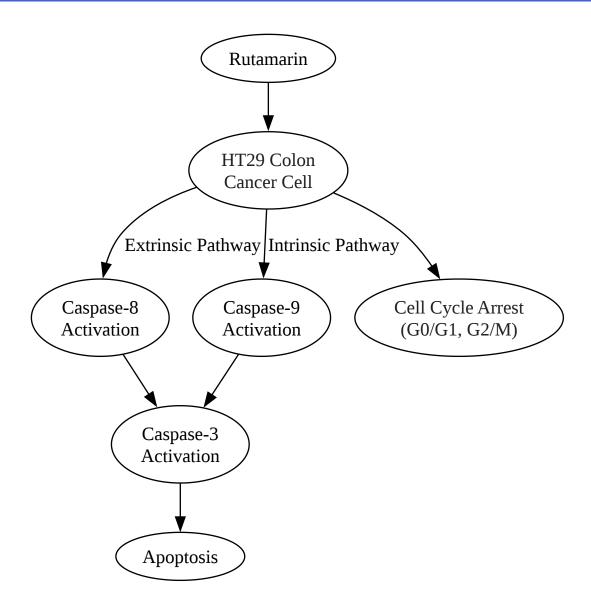
Rutamarin has demonstrated a range of biological activities, with its anticancer and neuroprotective properties being the most extensively studied.

Anticancer Activity

Rutamarin exhibits significant cytotoxic activity against various cancer cell lines, including colon adenocarcinoma (HT29), breast cancer (MCF7, MDA-MB-231), and hepatocellular carcinoma (HepG2).[1][8][9] Notably, it shows selectivity, with lower toxicity towards normal human colon cells (CCD-18Co).[8]

The primary mechanism of its anticancer action involves the induction of apoptosis. In HT29 cells, **Rutamarin** treatment leads to cell cycle arrest at the G0/G1 and G2/M phases and triggers apoptosis through the activation of caspase-3, -8, and -9.[8][10] This suggests the involvement of both the intrinsic and extrinsic apoptotic pathways.



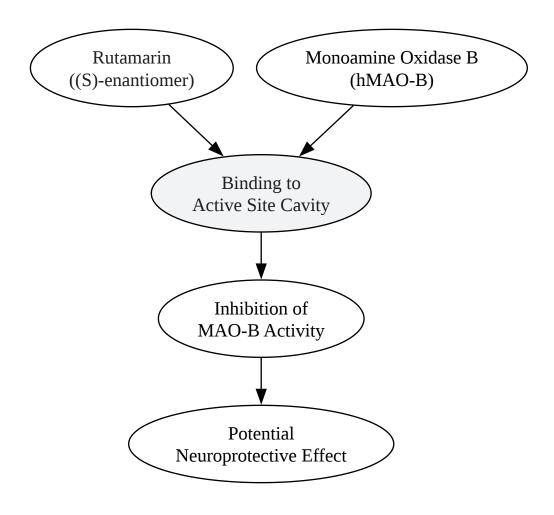


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Monoamine Oxidase B (MAO-B) Inhibition

Rutamarin has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B).[2][11] This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. In vitro studies have shown that **Rutamarin** can inhibit hMAO-B with high efficacy.[2] Molecular docking studies suggest that the (S)-enantiomer of **Rutamarin** binds more strongly to the hMAO-B binding cavity.[11]



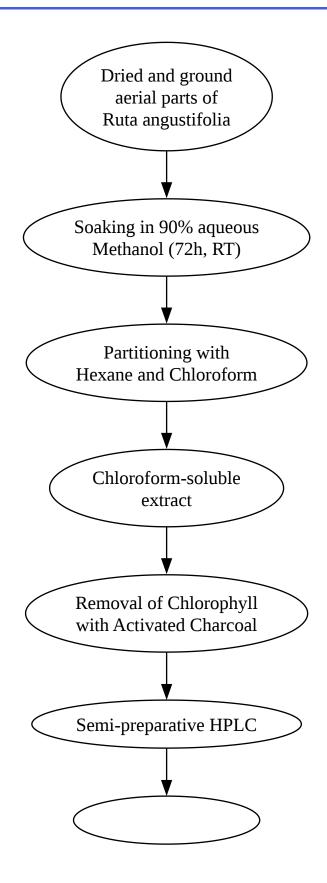


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Experimental Protocols Extraction and Isolation of Rutamarin from Ruta angustifolia

This protocol describes the general steps for the extraction and isolation of **Rutamarin**.[8][9]





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Detailed Methodology:



- Plant Material and Extraction: The aerial parts of Ruta angustifolia are washed, dried, and ground into a fine powder. The powder is then soaked in 90% aqueous methanol at room temperature for 72 hours.[8]
- Fractionation: The resulting methanol extract is first fractionated with hexane to remove nonpolar compounds. The residue is then partitioned between chloroform and water. The chloroform-soluble extract, which contains **Rutamarin**, is collected.[8]
- Purification:
 - Charcoal Treatment: To remove chlorophyll, the chloroform extract is treated with activated charcoal and filtered.[9]
 - High-Performance Liquid Chromatography (HPLC): The chlorophyll-free extract is subjected to semi-preparative HPLC for the final purification of **Rutamarin**. A typical HPLC setup might involve:
 - Column: Agilent Semi-Prep XDB-C18 column (9.4 × 250 mm, 5 µm).[5]
 - Mobile Phase: A gradient of methanol and water.
 - Flow Rate: Approximately 4.18 ml/min.[5]
 - Detection: UV absorbance at 200 nm.[5]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of **Rutamarin** on cancer cell lines.[8]

Detailed Methodology:

- Cell Plating: HT29 cells are seeded in 96-well plates at a density of 3 × 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[8]
- Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Rutamarin (e.g., 1.56 to 100 µg/mL). The plates are then incubated for 48 to 72 hours.[8]



- Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: The plates are washed with water, and the cells are stained with 0.4%
 Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Caspase Activation Assay

This assay quantifies the activity of key apoptotic enzymes.[8]

Detailed Methodology:

- Cell Treatment: HT29 cells are treated with different concentrations of Rutamarin for 72 hours.[8]
- Cell Lysis: The cells are harvested and lysed to release intracellular proteins, including caspases.
- Caspase Activity Measurement: The cell lysate is incubated with a specific fluorogenic substrate for caspase-3, -8, or -9 (e.g., FITC-DEVD-FMK for caspase-3). The cleavage of the substrate by the active caspase results in a fluorescent signal that is measured using a flow cytometer. The fluorescence intensity is proportional to the caspase activity.[5]

Cell Cycle Analysis

This method is used to determine the effect of **Rutamarin** on the cell cycle progression of cancer cells.[8]

Detailed Methodology:

Cell Treatment: HT29 cells are treated with Rutamarin for a specified period (e.g., 72 hours).



- Cell Fixation: The cells are harvested and fixed, typically with cold 70% ethanol, to preserve their cellular DNA content.
- Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
- Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data provides a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Rutamarin is a promising natural product with well-defined physical and chemical properties and significant biological activities. Its potential as an anticancer agent, acting through the induction of apoptosis, and as a neuroprotective agent, via the inhibition of MAO-B, warrants further investigation. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts and accelerate the translation of **Rutamarin** from a laboratory curiosity to a potential therapeutic agent.

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